1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride
Description
1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol hydrochloride is a bicyclic amino alcohol hydrochloride salt. The compound features a norbornane (bicyclo[2.2.1]heptane) ring system attached to a propan-2-ol backbone with an amino group at position 1. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
1-amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(12,6-11)9-5-7-2-3-8(9)4-7;/h7-9,12H,2-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVJJIVSWNTIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC2CCC1C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.
Introduction of Functional Groups: The hydroxyl and amino groups are introduced through subsequent functionalization steps. For instance, the hydroxyl group can be introduced via hydroboration-oxidation of an alkene, while the amino group can be added through reductive amination.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the functionalization steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone form can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides for amide formation, alkyl halides for alkylation.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the alcohol from the ketone.
Substitution: Formation of amides, alkylated amines, or other derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may facilitate binding to these targets, influencing biological pathways and eliciting specific physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Differences
Key Structural Features :
- Propan-2-ol Backbone: Common in β-adrenergic blockers (e.g., propranolol derivatives), this structure facilitates interactions with biological targets .
- Amino Group: The primary amine enables salt formation (e.g., hydrochloride) and participation in hydrogen bonding.
Comparison Table :
| Compound Name | Substituent on Propan-2-ol | Core Structure | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Bicyclo[2.2.1]heptanyl | Norbornane | ~220 (estimated) | Rigid bicyclic system |
| Dexpropranolol Hydrochloride | 1-Naphthyloxy | Aromatic | 295.8 | β-blocker with membrane stabilization |
| 1-Amino-2-(2-bromophenyl)propan-2-ol HCl | 2-Bromophenyl | Aromatic | 266.57 | Bromine enhances lipophilicity |
| endo-2-Aminonorbornane HCl | None | Norbornane | 159.66 | Simpler bicyclic amine |
| 2-Amino-2-methyl-1-propanol HCl | Methyl | Linear | 125.60 | Lacks bicyclic rigidity |
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit improved water solubility. For example, 1-amino-2-(2-bromophenyl)propan-2-ol hydrochloride is a powder with RT storage, suggesting moderate stability .
- Stability: The norbornane system may enhance stability against metabolic degradation compared to linear or aromatic analogues .
- Stereochemistry: Compounds like dexpropranolol highlight the importance of enantiomeric purity; the (R)-configuration in β-blockers often correlates with activity .
Biological Activity
1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride, also referred to as a bicyclic amine compound, has garnered attention due to its potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions. This article delves into the compound's structural characteristics, synthesis, and biological activity, supported by relevant data and case studies.
Structural Characteristics
The compound features a bicyclic structure derived from bicyclo[2.2.1]heptane, which is known for its unique three-dimensional conformation that can influence biological interactions. The molecular formula is with a molecular weight of approximately 169.27 g/mol. The hydrochloride form enhances its solubility and stability in biological systems, making it suitable for various applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic core followed by amination and subsequent salt formation with hydrochloric acid. The synthetic pathways can vary based on available precursors and desired purity levels.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:
- Neurotransmitter Interaction : Similar bicyclic amines have been shown to interact with neurotransmitter systems, particularly as synthetic cannabinoid receptor agonists. This interaction may influence various physiological processes such as pain modulation and appetite regulation .
- Receptor Affinity : Studies suggest that this compound may exhibit affinity towards cannabinoid receptors (CB1 and CB2). Compounds structurally related to this bicyclic amine have demonstrated varying degrees of receptor binding, which could translate to therapeutic effects .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Cannabinoid Receptor Studies : Research on related bicyclic compounds has shown that they can act as agonists at cannabinoid receptors, leading to effects such as analgesia and appetite stimulation . These findings suggest a potential therapeutic role for this compound in managing conditions like chronic pain or obesity.
- CNS Activity : In vivo studies involving structurally similar compounds have indicated potential anxiolytic and anti-parkinsonian effects, highlighting the compound's relevance in central nervous system disorders .
Comparative Analysis
The following table summarizes the structural features and potential biological activities of compounds related to this compound:
| Compound Name | CAS Number | Unique Features | Potential Biological Activity |
|---|---|---|---|
| 3-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy)-propanol | 1249240-84-3 | Lacks the butanamine moiety | Neurotransmitter interaction |
| 1-(Propan-2-amino)-3-(4,7,7-trimethylbicyclo[4.1.0]heptan) | 147993-11-1 | Different bicyclic structure | Varying receptor interactions |
Q & A
Q. Critical Parameters :
- Temperature control (<0°C during amination to prevent side reactions).
- Catalytic hydrogenation pressure (50–100 psi for optimal yield) .
Basic: How can the structure and stereochemistry of this compound be confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolve stereochemistry at the bicyclic and amino alcohol centers. Example: Compare with structurally validated analogs (e.g., 1-amino-2-(2-bromophenyl)propan-2-ol hydrochloride, InChIKey: FGKSQKOQKXFVDW-UHFFFAOYSA-N) .
- Optical Rotation : Determine enantiomeric purity using polarimetry (e.g., [α]D²⁵ = +15° to +25° for R-configuration) .
Advanced: How do electronic and steric effects of the bicyclo[2.2.1]heptane moiety influence reactivity in substitution reactions?
Methodological Answer:
The bicyclic framework imposes steric constraints and electronic effects:
- Steric Hindrance : The norbornane structure restricts nucleophilic attack at the amino group, favoring SN1 mechanisms in polar solvents (e.g., DMSO) .
- Electronic Effects : The electron-withdrawing nature of the bicyclic system stabilizes transition states in oxidation reactions (e.g., using KMnO₄ yields ketones selectively) .
Q. Experimental Validation :
- Compare reaction rates with non-bicyclic analogs (e.g., 1-amino-2-(4-methylphenyl)propan-2-ol hydrochloride) to isolate steric/electronic contributions .
- Use DFT calculations (B3LYP/6-31G*) to model transition states and charge distribution .
Advanced: How can contradictory data on biological activity (e.g., neuroprotective vs. cardiovascular effects) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or enantiomer-specific effects:
- Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify biphasic effects. Example: Neuroprotection at low doses (1–10 µM) vs. autonomic regulation at higher doses (>50 µM) .
- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to isolate R- and S-forms. Compare their receptor binding (e.g., σ1 vs. α2-adrenergic receptors) .
- Mechanistic Profiling : Combine patch-clamp electrophysiology (for ion channel modulation) and calcium imaging (for intracellular signaling) .
Advanced: What strategies are effective for analyzing interactions between this compound and biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., G-protein-coupled receptors) on CM5 chips. Measure binding kinetics (ka/kd) at varying compound concentrations (1–1000 nM) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during binding to enzymes (e.g., monoamine oxidases) .
- Molecular Dynamics Simulations : Use AMBER or GROMACS to model interactions with lipid bilayers or receptor binding pockets .
Comparative Analysis: How does this compound differ from structurally similar amino alcohols in pharmacological profiles?
Q. Key Insights :
- The bicyclic core enhances blood-brain barrier penetration vs. phenyl-substituted analogs .
- Chlorine/methoxy groups alter selectivity for enzymatic targets (e.g., MAO-B vs. serotonin transporters) .
Methodological Pitfalls: What are common errors in characterizing this compound’s solubility and stability?
Q. Answer :
- Solubility Misinterpretation : Aqueous solubility (e.g., 25 mg/mL at 25°C) is pH-dependent. Always measure in buffered solutions (pH 7.4 for physiological relevance) .
- Stability Oversights : Degradation via intramolecular cyclization occurs at >40°C. Use lyophilization for long-term storage (−80°C) .
- Artifact Formation in NMR : Exchange broadening of NH/OH protons can obscure signals. Use D₂O exchange or low-temperature NMR (−20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
